molecular formula C20H13N3OS2 B2561359 N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide CAS No. 860609-92-3

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide

Cat. No.: B2561359
CAS No.: 860609-92-3
M. Wt: 375.46
InChI Key: JOCODXTYJXXHSR-UHFFFAOYSA-N
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Description

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide is a complex organic compound with a molecular formula of C21H15N3OS2. This compound is known for its unique structure, which includes a thiophene ring substituted with cyano and sulfanyl groups, and a benzamide moiety. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide typically involves multi-step organic reactions. One common method involves the reaction of 2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophene with benzoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and biological activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide involves its interaction with specific molecular targets. The cyano and sulfanyl groups can interact with enzymes and receptors, potentially inhibiting their activity. The benzamide moiety can also interact with proteins, affecting their function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{2-cyano-5-[(cyanomethyl)sulfanyl]-4-phenylthiophen-3-yl}benzamide is unique due to its specific substitution pattern on the thiophene ring and the presence of both cyano and sulfanyl groups. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development .

Properties

IUPAC Name

N-[2-cyano-5-(cyanomethylsulfanyl)-4-phenylthiophen-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13N3OS2/c21-11-12-25-20-17(14-7-3-1-4-8-14)18(16(13-22)26-20)23-19(24)15-9-5-2-6-10-15/h1-10H,12H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOCODXTYJXXHSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(SC(=C2NC(=O)C3=CC=CC=C3)C#N)SCC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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